

Application Notes and Protocols: DCG-04

Affinity Labeling of Cysteine Proteases

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Compound of Interest

Compound Name: DCG04

Cat. No.: B12297560

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Audience: Researchers, scientists, and drug development professionals.

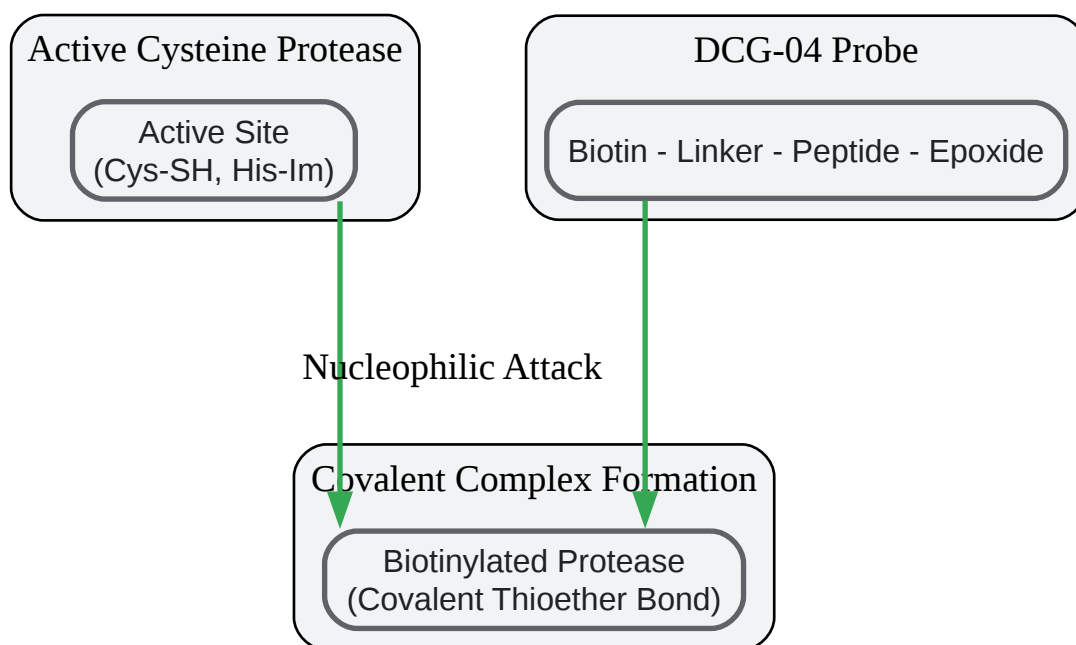
Introduction

DCG-04 is a powerful activity-based probe (ABP) designed for the specific labeling and profiling of active cysteine proteases, particularly those belonging to the papain family (clan CA).[1] This molecule has become an invaluable tool in functional proteomics, enabling the investigation of protease activity in complex biological samples such as cell lysates and tissues.[2][3] Its structure comprises three key components: an epoxide electrophile that irreversibly binds to the catalytic cysteine in the active site of the protease, a peptide recognition element, and a biotin tag for detection and enrichment.[1]

These application notes provide a comprehensive overview of DCG-04, including its mechanism of action, protocols for its use, and its application in studying biological pathways.

Mechanism of Action

DCG-04 functions as a mechanism-based irreversible inhibitor. The epoxide ring of DCG-04 is susceptible to nucleophilic attack by the thiolate anion of the active site cysteine residue of a target protease. This reaction results in the formation of a stable, covalent thioether bond, effectively and irreversibly inactivating the enzyme. The biotin tag allows for the subsequent detection and isolation of the labeled proteases.



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Caption: Mechanism of DCG-04 covalent modification of a cysteine protease.

Quantitative Data

Direct comparative quantitative data, such as inhibition constants (K_i) or reaction rates of DCG-04 with a broad range of individual cysteine proteases, are not extensively available in the literature. DCG-04 is primarily utilized as a broad-spectrum profiling tool rather than for detailed kinetic studies of specific enzymes. However, based on numerous activity-based protein profiling (ABPP) studies, a qualitative and semi-quantitative summary of its known targets can be compiled.

Target Cysteine Protease	Family	Observed Labeling	Notes
Cathepsin B	Papain (C1)	Strong	Frequently and strongly labeled in various cell and tissue lysates. [3] [4]
Cathepsin C (DPPI)	Papain (C1)	Labeled	Known to be labeled by DCG-04. [4]
Cathepsin H	Papain (C1)	Labeled	Identified as a target of DCG-04. [4]
Cathepsin J	Papain (C1)	Labeled	Reported as a target in literature.
Cathepsin K	Papain (C1)	Labeled	Can be profiled using DCG-04.
Cathepsin L	Papain (C1)	Strong	Readily and strongly labeled in multiple studies. [3] [4]
Cathepsin S	Papain (C1)	Strong	A prominent target of DCG-04 in various biological contexts. [4]
Cathepsin V	Papain (C1)	Labeled	Has been shown to be labeled by DCG-04.
Cathepsin X (or Z)	Papain (C1)	Moderate	Labeled by DCG-04, though sometimes less intensely than other cathepsins. [3] [4]
Legumain	Caspase (C13)	No	Not a target of DCG-04.
Caspases	Caspase (C14)	No	Not targeted by DCG-04.

Experimental Protocols

Protocol 1: Labeling of Cysteine Proteases in Cell Lysates

This protocol describes the general procedure for labeling active cysteine proteases in a complex protein mixture using DCG-04.

Materials:

- Cells or tissue of interest
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors excluding cysteine protease inhibitors)
- DCG-04 (stock solution in DMSO, e.g., 1 mM)
- Dithiothreitol (DTT)
- Protein concentration assay reagent (e.g., BCA or Bradford)
- SDS-PAGE sample buffer
- Streptavidin-HRP conjugate
- Chemiluminescent substrate

Procedure:

- Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysate.
- Labeling Reaction:
 - To a defined amount of protein lysate (e.g., 50-100 μ g), add DTT to a final concentration of 1 mM.
 - Add DCG-04 to a final concentration of 1-5 μ M.

- Incubate the reaction mixture for 30-60 minutes at 37°C.
- Sample Preparation for SDS-PAGE:
 - Stop the reaction by adding 4x SDS-PAGE sample buffer.
 - Boil the samples for 5 minutes at 95°C.
- SDS-PAGE and Western Blotting:
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane extensively with TBST.
 - Detect the biotinylated proteins using a chemiluminescent substrate and an imaging system.

Protocol 2: Enrichment of DCG-04 Labeled Proteases for Mass Spectrometry

This protocol outlines the steps for enriching biotin-labeled proteins for subsequent identification by mass spectrometry.

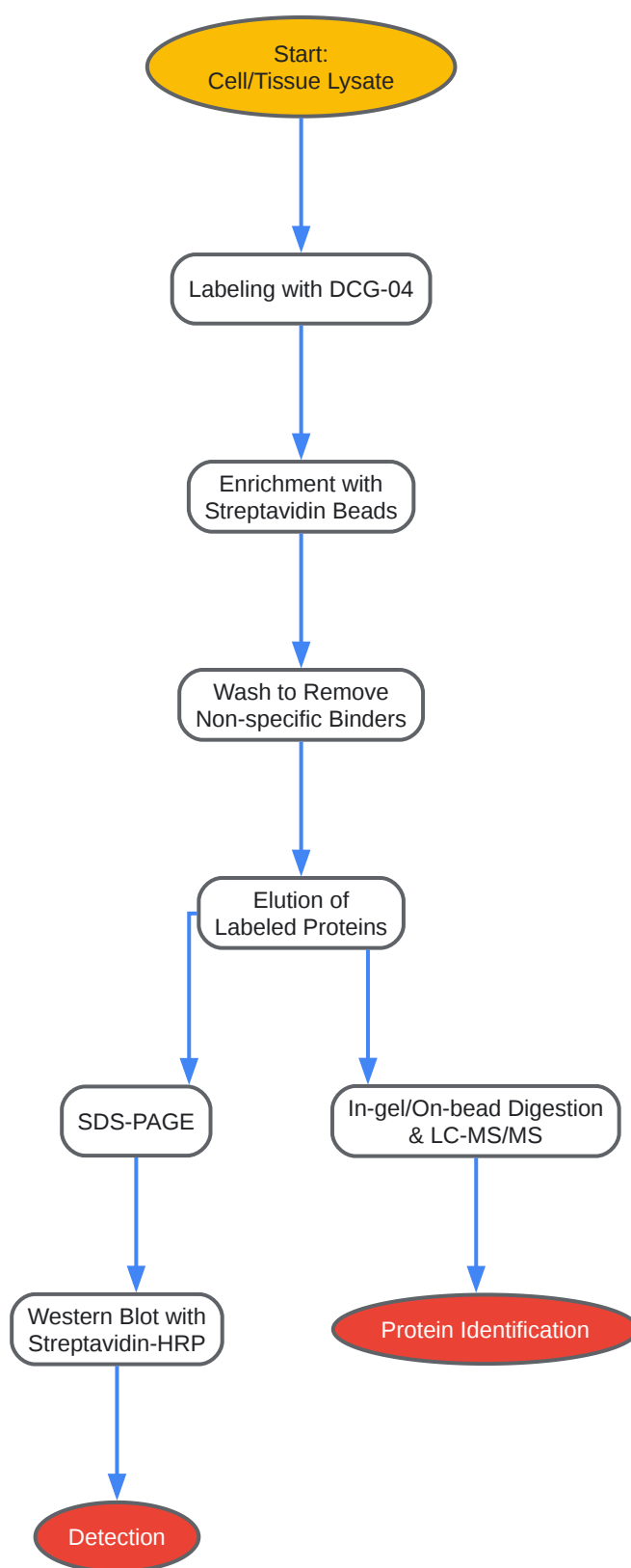
Materials:

- DCG-04 labeled protein lysate (from Protocol 1)
- Streptavidin-agarose beads or magnetic beads
- Wash Buffer (e.g., PBS with 0.1% Tween-20)

- Elution Buffer (e.g., SDS-PAGE sample buffer or a solution containing free biotin)
- Mass spectrometry-grade trypsin

Procedure:

- Binding to Streptavidin Beads:
 - Incubate the DCG-04 labeled lysate with pre-washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
- Elution:
 - Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
- In-gel or In-solution Digestion:
 - Run the eluted proteins on an SDS-PAGE gel and perform in-gel digestion with trypsin.
 - Alternatively, perform an on-bead or in-solution digestion of the enriched proteins.
- Mass Spectrometry Analysis:
 - Analyze the resulting peptides by LC-MS/MS for protein identification.



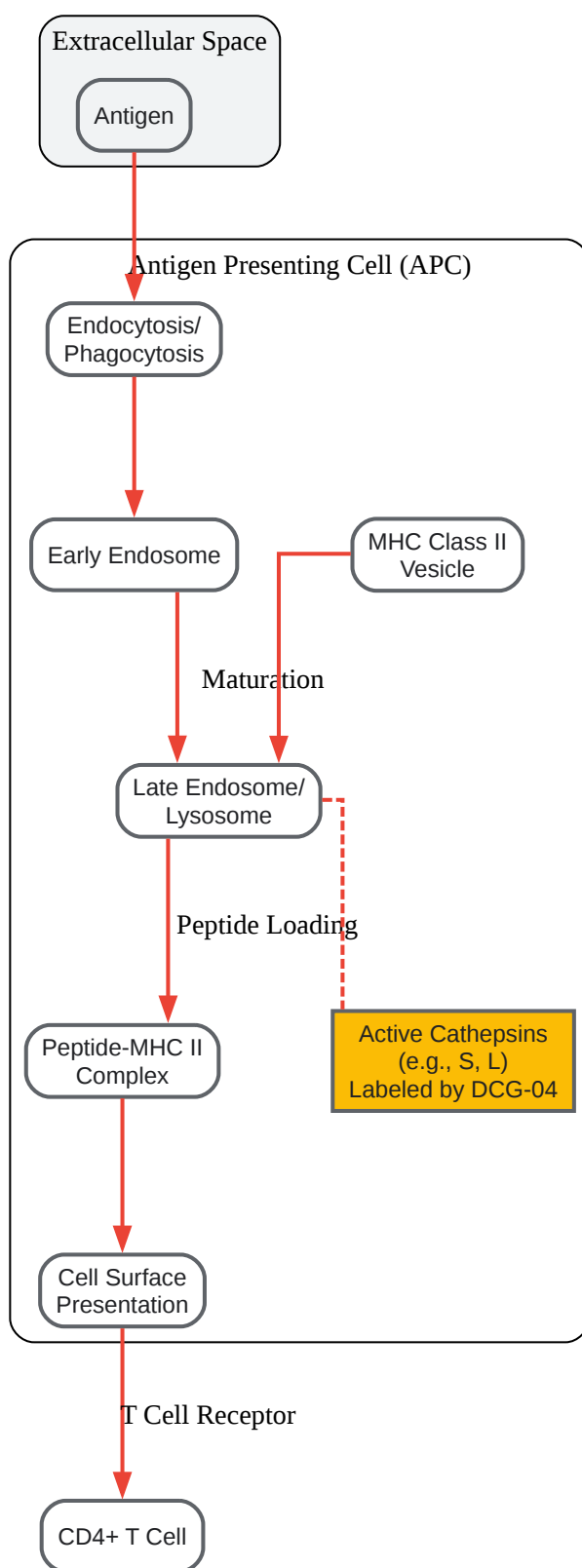
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Caption: Experimental workflow for activity-based protein profiling with DCG-04.

Application in Signaling Pathways: Antigen Presentation

Cysteine proteases, particularly cathepsins, play a crucial role in the endo-lysosomal pathway for antigen processing and presentation by major histocompatibility complex (MHC) class II molecules.[4][5] DCG-04 has been instrumental in studying the activity of these proteases in this pathway.

In antigen-presenting cells (APCs) such as dendritic cells and macrophages, extracellular antigens are taken up by endocytosis or phagocytosis into endosomes. These endosomes mature and fuse with lysosomes, where the acidic environment and active proteases, including cathepsins S and L, degrade the antigens into smaller peptides. These peptides are then loaded onto MHC class II molecules, which are subsequently transported to the cell surface for presentation to CD4⁺ T helper cells, initiating an adaptive immune response. DCG-04 can be used to label and identify the active cathepsins within the endo-lysosomal compartments, providing insights into the regulation of antigen processing.



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Caption: Role of cysteine proteases in the MHC Class II antigen presentation pathway.

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